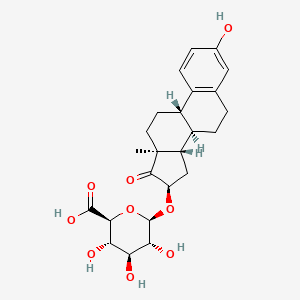

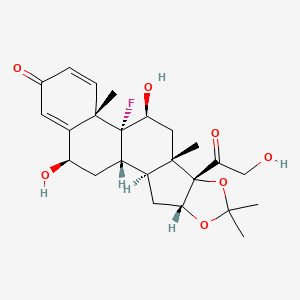

16a-Hydroxyestrone 16-b-D-glucuronide

Descripción general

Descripción

Synthesis Analysis

The synthesis of estriol 16-glucuronide, closely related to 16α-Hydroxyestrone 16-β-D-glucuronide, involves controlled stereospecific alkaline hydrolysis of 2,4,16α-tribromoestrone and selective glucuronidation of its hydrolysed product. This novel synthesis approach highlights the intricate steps required to produce such metabolites in a laboratory setting, emphasizing the importance of specific chemical reactions to achieve the desired glucuronide conjugates (Numazawa et al., 1981).

Molecular Structure Analysis

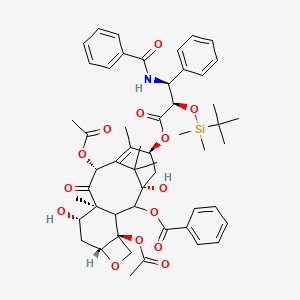

16α-Hydroxyestrone and its derivatives, including 16α-Hydroxyestrone 16-β-D-glucuronide, exhibit complex molecular structures that allow for specific interactions within biological systems. The formation of stable adducts with nuclear components, as seen in the interaction of 16α-Hydroxyestrone with 2-methoxyethylamine through the Heyns rearrangement, highlights the significance of molecular structure in determining the biological activities and interactions of these estrogen metabolites (Miyairi et al., 1991).

Chemical Reactions and Properties

The glucuronidation of 16α-Hydroxyestrone, a key reaction in forming 16α-Hydroxyestrone 16-β-D-glucuronide, involves specific enzymes such as UGT1A10 and UGT2B7. This enzymatic process not only showcases the chemical reactivity of 16α-Hydroxyestrone but also its metabolic significance in the formation of glucuronide conjugates, critical for estrogen metabolism and excretion (Kallionpää et al., 2015).

Physical Properties Analysis

Understanding the physical properties of 16α-Hydroxyestrone 16-β-D-glucuronide involves examining its solubility, melting point, and other characteristics that influence its behavior in biological systems. While specific studies on these physical properties are not directly available, the methodologies used for its synthesis and analysis, such as radioimmunoassay, provide indirect insights into its physical attributes, including stability and reactivity in biological and chemical assays (Naganuma et al., 1989).

Chemical Properties Analysis

The chemical properties of 16α-Hydroxyestrone 16-β-D-glucuronide, including its reactivity, stability, and interactions with biomolecules, are crucial for its biological functions. Studies exploring the formation of covalent adducts between 16α-Hydroxyestrone and proteins shed light on the chemical behavior of this metabolite, suggesting mechanisms through which it may influence pathological conditions or exert its physiological roles (Bucala & Cerami, 1983).

Aplicaciones Científicas De Investigación

Measurement and Analysis in Urinary Excretion

A study by Naganuma et al. (1989) developed a radioimmunoassay for quantifying 16α-hydroxyestrone, including its free and glucuronidated forms, in urine. This assay provided insights into the urinary excretion of 16α-hydroxyestrone in different groups, like normal men and premenopausal and postmenopausal women. The findings highlighted the significance of 16α-hydroxyestrone as a quantitatively important urinary estrogen, suggesting its potential in assessing estrogen metabolism more accurately (Naganuma et al., 1989).

Role in Glucuronidation and Enzymatic Activity

Kallionpää et al. (2015) researched the glucuronidation of 16α-hydroxyestrone by human UDP-glucuronosyltransferase (UGT) enzymes. They discovered that UGT1A10 and UGT2B7 play key roles in this process. The study expanded our understanding of estrogen metabolism and its interactions with human UGT enzymes, especially regarding the glucuronidation process of 16α-hydroxyestrone (Kallionpää et al., 2015).

Metabolism Studies in Animal Models

Research on the metabolism of estrone in rats by Keith and Williams (1970) found that 2-hydroxyestrone “glucuronide” is a major urinary metabolite of radioactive estrone. This study provides a basis for understanding the metabolic pathways of estrogens and their glucuronides in animal models, contributing to the broader knowledge of estrogen metabolism (Keith & Williams, 1970).

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYJQBHANCHTOW-OWYKRJLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16alpha-Hydroxyestrone 16-beta-D-Glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)